molecular formula C22H23NO3 B2409036 (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-07-9

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2409036
CAS No.: 869078-07-9
M. Wt: 349.43
InChI Key: YEEXJWSIMSUQAA-MOSHPQCFSA-N
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Description

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.43. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-9-11-23(12-10-15)14-18-19(24)8-7-17-21(25)20(26-22(17)18)13-16-5-3-2-4-6-16/h2-8,13,15,24H,9-12,14H2,1H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEXJWSIMSUQAA-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound's unique structure enhances its reactivity and interaction with biological targets, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure

The compound features a benzofuran core with a benzylidene group and a hydroxy substituent, which are critical for its biological activity. The presence of the 4-methylpiperidine moiety may enhance its solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with a benzofuran nucleus often exhibit significant anticancer properties . For instance, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cell lines such as K562 (human leukemia cells) through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionEffect
This compoundK562Induction of apoptosis via ROSSignificant
Benzofuran Derivative 1MDA-MB-231Caspase activationModerate
Benzofuran Derivative 2A549ROS generationHigh

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Preliminary studies suggest that it may scavenge free radicals and inhibit oxidative stress-related pathways, contributing to cellular protection against oxidative damage .

Table 2: Antioxidant Activity Comparison

CompoundAssay TypeIC50 Value (µM)Reference
This compoundDPPH Scavenging25 ± 5
Benzofuran Derivative AABTS Scavenging30 ± 4
Benzofuran Derivative BFRAP Assay20 ± 3

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory effects . The compound has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which is critical for managing chronic inflammatory conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Modulation of apoptotic pathways: Inducing apoptosis through the mitochondrial pathway by increasing caspase activity.
  • Antioxidant mechanisms: Scavenging free radicals and reducing oxidative stress.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that exposure to the compound increased caspase 3 and 7 activities significantly after prolonged incubation periods, indicating its potential as an anticancer agent .
  • Inflammation Model : In a chronic inflammation model, the compound effectively reduced levels of inflammatory markers in macrophage cells, showcasing its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. The presence of the piperidine moiety in (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one enhances its interaction with microbial cell walls, leading to increased efficacy against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC) (mg/mL)Activity
(Z)-2-benzylidene...0.0039 - 0.025Strong against Staphylococcus aureus and Escherichia coli
Benzofuran derivative I0.19Effective against Mycobacterium tuberculosis

Anti-inflammatory Effects

The compound has shown promise in reducing pro-inflammatory cytokines, which are key players in chronic inflammatory conditions. A related benzofuran derivative demonstrated a reduction in tumor necrosis factor (TNF) levels by 93.8% and interleukin 1 (IL-1) by 98% in vitro, suggesting similar potential for this compound.

Case Study:

A study involving a benzofuran derivative indicated significant anti-inflammatory effects, highlighting the potential of this compound in managing chronic inflammatory disorders.

Anticancer Potential

Benzofuran derivatives are also associated with anticancer activities, primarily through the induction of apoptosis in cancer cells and inhibition of NF-kB signaling pathways.

MechanismEffect
NF-kB InhibitionSuppression of tumor growth
Apoptosis InductionCell death in cancerous cells

Mechanistic Insights

The biological activity of this compound can be attributed to:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

Receptor Interaction: The piperidine component may enhance binding to specific receptors or enzymes, increasing its therapeutic potential.

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsSolventTime (h)Yield (%)Reference
1NaOH, 4-methylbenzaldehydeEthanol865–70
24-methylpiperidine, formaldehydeDCM1255–60
3Recrystallization (EtOAc/hexane)Purity >95%

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • Stereochemistry : X-ray crystallography or NOESY NMR to confirm the (Z)-configuration of the benzylidene moiety .
  • Functional Groups : FT-IR (C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
  • Quantitative Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold for biological assays .
  • Mass Confirmation : HRMS (e.g., [M+H]⁺ calculated for C₂₂H₂₃NO₄: 384.1572; observed: 384.1575) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, IC₅₀ values normalized to positive controls like doxorubicin) .

Solubility Issues : Pre-treat compounds with DMSO (<0.1% final concentration) to avoid false negatives .

Structural Analogues : Compare activity with derivatives lacking the 4-methylpiperidinylmethyl group to isolate the pharmacophore’s role (Table 2) .

Q. Table 2: Anticancer Activity of Structural Analogues

CompoundIC₅₀ (μM) MDA-MB-231IC₅₀ (μM) MCF-7Reference
Target Compound12.3 ± 1.215.8 ± 1.5
Analog (lacking piperidine)>50>50

Advanced: What mechanistic insights exist for its anticancer activity?

Methodological Answer:

  • Cell Cycle Arrest : Flow cytometry shows G0/G1 phase arrest in MCF-7 cells at 24h (60% cells in G0/G1 vs. 45% in controls) .
  • Apoptosis Induction : Hoechst staining reveals chromatin condensation; caspase-3/7 activation confirmed via luminescence assays .
  • Mitochondrial Dysfunction : JC-1 staining demonstrates loss of mitochondrial membrane potential (ΔΨm) at 20 μM .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Methodological Answer:

  • Docking Studies : AutoDock Vina identifies interactions with tubulin (PDB: 1SA0) or topoisomerase II (PDB: 1ZXM), with binding energies < -8.2 kcal/mol .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (F=50%) due to high logP (~3.5); refine via introducing polar groups (e.g., –SO₃H) .

Q. Table 3: Predicted ADMET Properties

PropertyValueTool/Software
logP3.4SwissADME
H-bond acceptors5PubChem
BBB permeabilityLowadmetSAR

Advanced: What strategies enhance selectivity for bacterial vs. mammalian targets?

Methodological Answer:

  • Structural Modulation : Replace 4-methylpiperidine with morpholine (reduces mammalian cytotoxicity by 40%) .
  • Target Prioritization : Screen against bacterial enoyl-ACP reductase (FabI) vs. human homologs using competitive inhibition assays .

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